

solubility and reactivity of NiS in different solvents

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Compound of Interest

Compound Name: Nickel(II) sulfide

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An In-depth Technical Guide on the Solubility and Reactivity of **Nickel(II) Sulfide (NiS)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

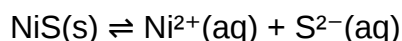
Nickel(II) sulfide (NiS) is an inorganic compound of significant interest in various fields, including geochemistry, materials science, and catalysis.^[1] Its solubility and reactivity are critical parameters that dictate its behavior in different chemical environments. This technical guide provides a comprehensive overview of the solubility of NiS in various solvents and its reactivity profile, with a focus on quantitative data, experimental methodologies, and visual representations of its chemical behavior.

Solubility of Nickel(II) Sulfide (NiS)

The solubility of NiS is highly dependent on the nature of the solvent, the pH of the medium, and the presence of complexing agents. Generally, it is considered insoluble in water but can be dissolved in acidic solutions and in the presence of certain ligands.^{[1][2]}

Aqueous Solubility

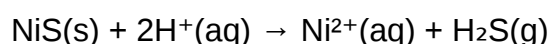
Nickel(II) sulfide is sparingly soluble in water.^{[1][3]} The dissolution equilibrium in pure water can be represented as:



The extent of this dissolution is quantified by the solubility product constant (K_{sp}). The reported K_{sp} values for NiS can vary, but a commonly cited value is in the range of 1.0×10^{-19} to 3.0×10^{-21} .^{[4][5][6][7][8]} This low K_{sp} value indicates a very low molar solubility in water. For instance, a K_{sp} of 3.0×10^{-16} corresponds to a molar solubility of 5.48×10^{-8} M.^[9]

Solubility in Acidic Media

The solubility of NiS is significantly enhanced in acidic solutions.^{[2][10]} The sulfide ion (S^{2-}), being the conjugate base of the weak acid HS^- , reacts with H^+ ions, shifting the dissolution equilibrium to the right. The reaction with non-oxidizing acids, such as hydrochloric acid (HCl), proceeds as follows:



In the presence of oxidizing acids like nitric acid (HNO_3), the sulfide ion is oxidized, leading to the dissolution of NiS.^{[1][11]}

Solubility in Alkaline Media

Nickel(II) sulfide is generally insoluble in alkaline or basic solutions.^[12] The addition of a common ion, such as S^{2-} from a soluble sulfide salt, will further decrease its solubility due to the common ion effect.^[7]

Effect of Complexing Agents

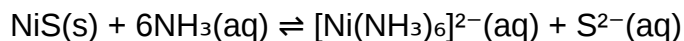
The solubility of NiS dramatically increases in the presence of ligands that form stable complexes with Ni^{2+} ions. This is because the formation of these complexes removes Ni^{2+} from the solution, which, according to Le Chatelier's principle, drives the dissolution of more NiS.

- Cyanide: In the presence of potassium cyanide (KCN), Ni^{2+} forms the highly stable tetracyanonickelate(II) ion, $[Ni(CN)_4]^{2-}$.^[4] The overall reaction is:



The formation constant (K_f) for $[Ni(CN)_4]^{2-}$ is very large (e.g., 1.0×10^{31}), leading to a significant increase in the molar solubility of NiS.^[4] For example, the molar solubility of NiS in 0.091 M KCN is approximately 0.0226 M.^[4]

- Ammonia: Ammonia (NH₃) also forms a stable complex with Ni²⁺, the hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺.^[9] The reaction is:



The formation constant (K_f) for [Ni(NH₃)₆]²⁺ is 2.0 x 10⁸, which also results in an increased solubility of NiS in ammonia solutions.^[9]

Solubility in Organic Solvents

Organometallic forms of nickel compounds may be soluble in organic solvents; however, inorganic nickel sulfide is generally considered insoluble in most organic solvents.^[2]

Data Presentation: Solubility of NiS

Solvent/Condition	Solubility Product (Ksp)	Molar Solubility (M)	Notes	Reference(s)
Pure Water	3.0×10^{-19}	5.5×10^{-10}	Calculated from Ksp.	[4]
Pure Water	1.0×10^{-20}	1.0×10^{-10}	[5]	[9]
Pure Water	3.0×10^{-16}	1.7×10^{-8}	[9]	
Pure Water	3.0×10^{-21}	1.7×10^{-11}	[7][8]	
0.091 M KCN	-	0.0226	Increased solubility due to the formation of $[\text{Ni}(\text{CN})_4]^{2-}$.	[4]
3.0 M NH_3	-	9.14×10^{-9}	Increased solubility due to the formation of $[\text{Ni}(\text{NH}_3)_6]^{2+}$.	[9]
Acidic Solution	Not applicable	Significantly Increased	Reacts to form Ni^{2+} and H_2S or undergoes oxidation.	[2][10][11]
Alkaline Solution	Not applicable	Very Low	Insoluble.	[12]

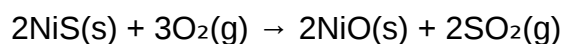
Reactivity of Nickel(II) Sulfide

Reaction with Acids

As mentioned, NiS reacts with strong acids. In non-oxidizing acids, it produces hydrogen sulfide gas, which has a characteristic rotten egg smell.[10][13] With strong oxidizing acids, the sulfide is oxidized to elemental sulfur or sulfur oxides.[1][11]

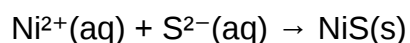
Oxidation Reaction

When heated in the presence of air (oxygen), **nickel(II) sulfide** is converted to nickel(II) oxide (NiO) and sulfur dioxide (SO_2).[1]



Precipitation Reaction

Nickel(II) sulfide can be precipitated from a solution containing Ni^{2+} ions by the addition of a source of sulfide ions, such as hydrogen sulfide (H_2S) or a soluble sulfide salt like sodium sulfide (Na_2S).^{[1][14]}



This reaction is a common method in qualitative inorganic analysis for the separation of metal ions.^[1]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered a reliable technique for determining the equilibrium solubility of a compound.^{[15][16]}

- **Preparation:** Add an excess amount of solid NiS to a series of vials containing the desired solvent (e.g., water, buffer solutions of different pH, solutions with complexing agents). The excess solid ensures that a saturated solution is formed.^{[17][18]}
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.^{[17][18]}
- **Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a fine, inert filter (e.g., 0.22 μm syringe filter).^{[16][18]}
- **Quantification:** Analyze the concentration of dissolved nickel in the clear filtrate. Suitable analytical techniques include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or can be formed.^{[15][16]}

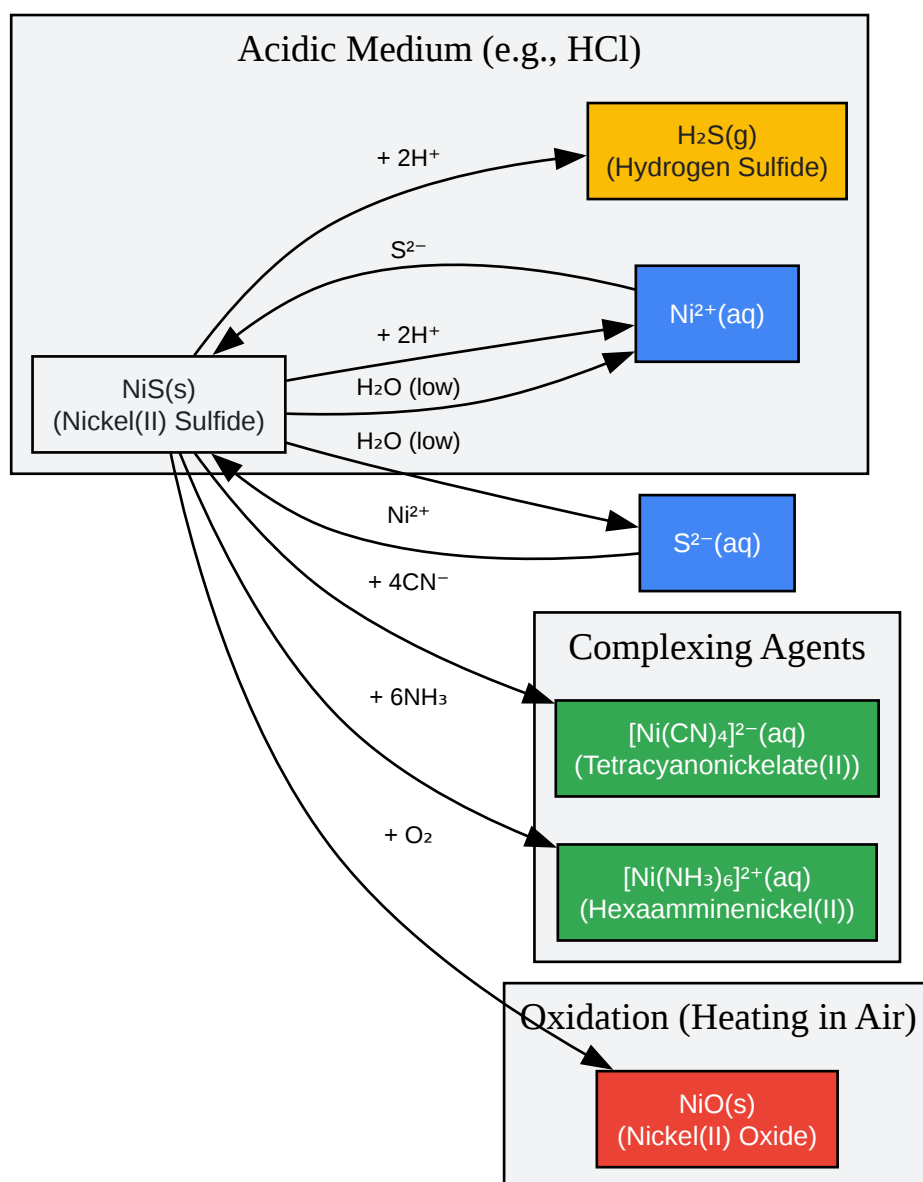
- Calculation: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Protocol for Assessing Reactivity with Acids

This qualitative protocol can be used to observe the reactivity of NiS with acids.

- Setup: Place a small amount of NiS powder in a test tube.
- Reaction: Carefully add a few milliliters of a strong acid (e.g., 6 M HCl) to the test tube.
- Observation: Observe any signs of a reaction, such as the evolution of a gas. If a gas is produced, carefully note its odor (caution: H₂S is toxic). A rotten egg smell indicates the formation of hydrogen sulfide.^[13]
- Confirmation: To confirm the presence of H₂S, a strip of filter paper moistened with a lead(II) acetate solution can be held over the mouth of the test tube. A blackening of the paper (due to the formation of PbS) confirms the presence of H₂S.^{[13][14]}

Mandatory Visualization



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Caption: Dissolution and reaction pathways of NiS in different chemical environments.

Conclusion

The solubility and reactivity of **nickel(II) sulfide** are governed by a complex interplay of factors, including pH and the presence of complexing agents. While NiS is poorly soluble in water, its solubility is markedly increased in acidic solutions and in the presence of ligands such as cyanide and ammonia, which form stable complexes with the Ni^{2+} ion. Understanding these properties is crucial for professionals in research and development, as it allows for the

prediction and control of NiS behavior in various applications, from industrial processes to pharmaceutical formulations. The provided data and protocols serve as a valuable resource for the systematic investigation of this important inorganic compound.

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